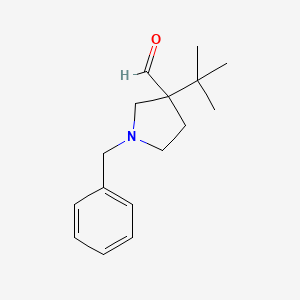

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde is a chemical compound with the CAS Number: 2059936-27-3 . It has a molecular weight of 245.36 and a molecular formula of C16H23NO .

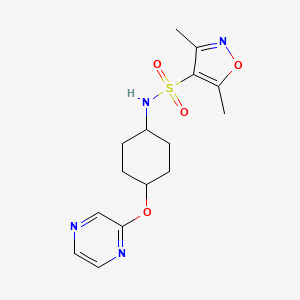

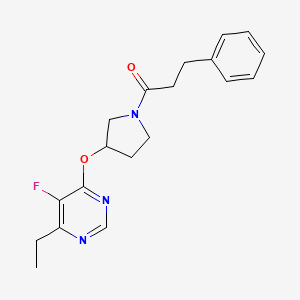

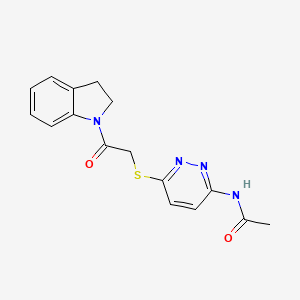

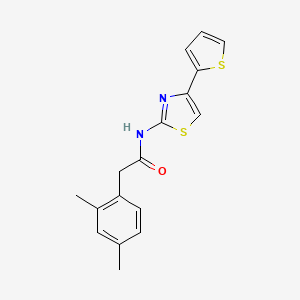

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde consists of 16 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde, such as boiling point and storage conditions, are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amines

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde is structurally related to compounds used in the asymmetric synthesis of amines, where N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates. These intermediates, prepared from tert-butanesulfinamide with various aldehydes and ketones, facilitate the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines. The tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved after nucleophilic addition, demonstrating the compound's utility in asymmetric catalysis and the synthesis of complex amine structures (Ellman, Owens, & Tang, 2002).

Photophysical and Electrochemical Properties

Compounds structurally related to 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde, specifically tert-butyl-1,3-dimethylpyrene 5-carbaldehyde and its derivatives, have been studied for their photophysical and electrochemical properties. These studies aim to explore potential applications in organic optoelectronic devices like organic light-emitting diodes (OLEDs). The synthesis of these compounds involves Wittig reactions, followed by bromination and dehydrobromination, to produce (4-methoxyphenylethynyl)pyrenes with promising characteristics for organic electronics. Detailed investigations have shown that they are viable candidates for applications requiring fluorescent materials with specific structure-property relationships (Hu et al., 2013).

Synthesis of Pyrrole Derivatives

The base-catalyzed reactions of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde, a compound with a similar structural motif to 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde, with phenylacetylene have been explored to demonstrate the synthetic potential of pyrrolecarbaldehydes. These reactions underscore the role of pyrrolecarbaldehydes as fundamental building blocks in the synthesis of complex organic compounds, including ligands for metal complexes, medications, and optoelectronic materials. The findings highlight the versatility of carbaldehydes in fine organic synthesis and their ability to undergo transformations that expand their synthetic utility (Schmidt et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzyl-3-tert-butylpyrrolidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-15(2,3)16(13-18)9-10-17(12-16)11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXVEWWSGNCYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCN(C1)CC2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2714594.png)

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methylbenzenesulfonamide](/img/structure/B2714595.png)

![4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B2714598.png)

![3-cinnamyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714601.png)

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-one](/img/structure/B2714604.png)

![1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2714607.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714611.png)